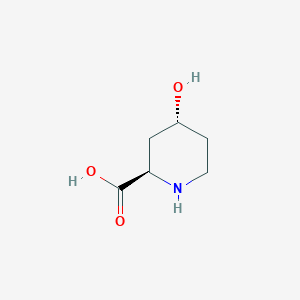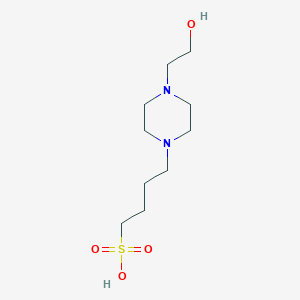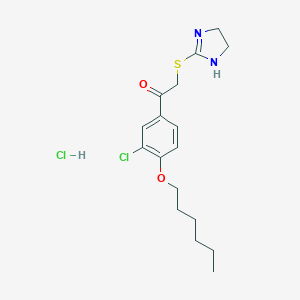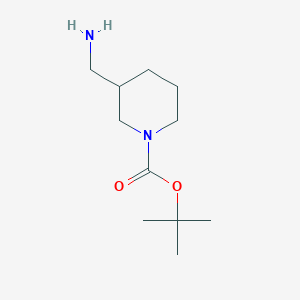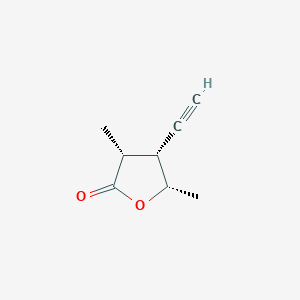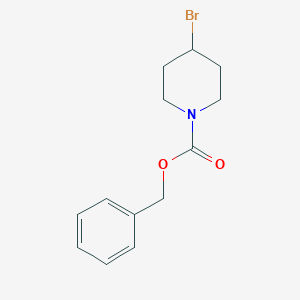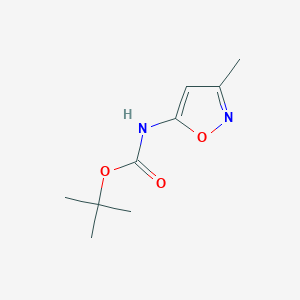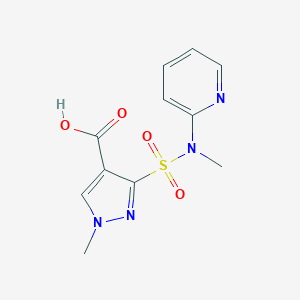
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes, including PDE4 and GSK-3. Inhibition of these enzymes can lead to a reduction in the levels of inflammatory cytokines and an increase in the levels of anti-inflammatory cytokines, which may contribute to the anti-inflammatory effects of this compound.
Biochemische Und Physiologische Effekte
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to possess anti-inflammatory effects, as evidenced by its ability to reduce the levels of inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- in lab experiments is its potent biological activity. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has shown great promise as a potential therapeutic agent for a range of diseases. Future research should focus on further elucidating the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, studies are needed to determine the potential side effects and safe dosage of this compound. Finally, further research is needed to explore the potential of this compound as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is a multi-step process that involves the reaction of several reagents. One of the most common methods for synthesizing this compound is the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid with methyl-2-pyridinylamine in the presence of a reducing agent such as tin(II) chloride. This reaction results in the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to be a potent inhibitor of several enzymes, including phosphodiesterase 4 (PDE4) and glycogen synthase kinase 3 (GSK-3).
Eigenschaften
CAS-Nummer |
178880-03-0 |
|---|---|
Produktname |
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- |
Molekularformel |
C11H12N4O4S |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
1-methyl-3-[methyl(pyridin-2-yl)sulfamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N4O4S/c1-14-7-8(11(16)17)10(13-14)20(18,19)15(2)9-5-3-4-6-12-9/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
QXKZBCHWJLOEFP-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)N(C)C2=CC=CC=N2)C(=O)O |
Kanonische SMILES |
CN1C=C(C(=N1)S(=O)(=O)N(C)C2=CC=CC=N2)C(=O)O |
Andere CAS-Nummern |
178880-03-0 |
Synonyme |
1-methyl-3-(methyl-pyridin-2-yl-sulfamoyl)pyrazole-4-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



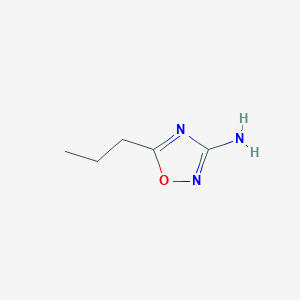
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
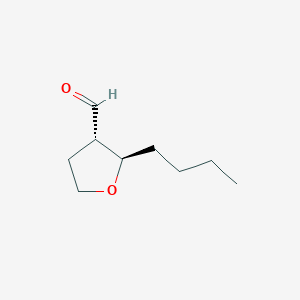
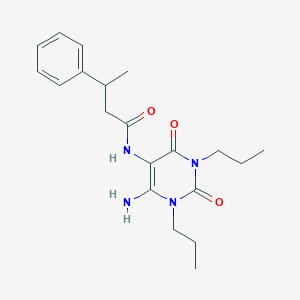
![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
